molecular formula C17H14ClFO3 B2987501 Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate CAS No. 344280-94-0

Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate

Cat. No. B2987501
CAS RN: 344280-94-0
M. Wt: 320.74
InChI Key: RJBRCKFSLRTDBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the chlorophenyl and fluorophenyl groups would likely make the molecule quite bulky and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ester and ketone functional groups, as well as the halogen substituents on the phenyl rings. The ester could undergo hydrolysis, while the ketone could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and ketone groups could make it somewhat soluble in polar solvents. The halogen substituents could also influence its boiling and melting points .

Scientific Research Applications

Molecular Docking and Structural Analysis

Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate and related compounds have been studied through molecular docking, vibrational, structural, electronic, and optical analyses. These compounds exhibit stability due to hyper-conjugative interactions and charge delocalization, analyzed using natural bond orbital (NBO) analysis. Their potential as nonlinear optical materials is indicated by their dipole moment and first hyperpolarizabilities. Theoretical Ultraviolet–Visible spectra analyses suggest these compounds have significant biological activities, potentially inhibiting Placenta growth factor (PIGF-1), hinting at their pharmacological importance (Vanasundari et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds structurally similar to methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate have been extensively explored. These studies include investigations into cyclic peroxides from alkenes and active methylene compounds, demonstrating moderate-to-good yields in the presence of Mn(OAc)2 and molecular oxygen. Such research underscores the chemical versatility and potential utility of these compounds in various synthetic pathways (Qian et al., 1992).

Biosynthesis and Ethylene Production

Research has also focused on the biosynthesis of ethylene from methionine, identifying 4-methylthio-2-oxobutanoate as a putative intermediate. This compound has been isolated from culture fluids of various bacteria and fungi, suggesting a role in ethylene biosynthesis pathways, which could have implications for understanding plant growth and development processes (Billington et al., 1979).

Nonlinear Optical Materials and Reactivity

Further studies have delved into the first order hyperpolarizability, molecular electrostatic potential, HOMO and LUMO analysis, and NBO analysis of related compounds. Such analyses contribute to understanding the reactivity, stability, and potential applications of these compounds in nonlinear optical materials and other technological applications (Raju et al., 2015).

Inhibitors of Kynurenine-3-Hydroxylase

Compounds structurally related to methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate have been identified as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors represent a significant advancement in the development of neuroprotective agents, providing a foundation for future research into treatments for neurological disorders (Drysdale et al., 2000).

Safety And Hazards

As with any chemical compound, handling “Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate” would require appropriate safety precautions. The specific hazards would depend on its reactivity and toxicity, which are not known without specific experimental data .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical, further studies could explore its efficacy and safety in biological systems. If it’s a novel compound, studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRCKFSLRTDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoate

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